BenchChemオンラインストアへようこそ!

Tak-593

VEGFR2 inhibition kinase profiling potency comparison

TAK-593 is differentiated by a two-step slow binding mechanism producing exceptionally long VEGFR2 residence (t1/2 >17h) and sustained pVEGFR2 suppression independent of plasma exposure. Ideal for dissecting temporal kinetics of kinase inhibition vs rapidly reversible alternatives (e.g., sunitinib). High selectivity (>200 kinases >1µM) ensures clean PD readouts. Research-use bulk sizes available.

Molecular Formula C23H23N7O3
Molecular Weight 445.5 g/mol
CAS No. 1005780-62-0
Cat. No. B1684636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-593
CAS1005780-62-0
SynonymsTAK 593
TAK-593
TAK593
Molecular FormulaC23H23N7O3
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C
InChIInChI=1S/C23H23N7O3/c1-13-4-7-16(11-17(13)24-23(32)18-10-14(2)27-29(18)3)33-21-9-8-20-25-19(12-30(20)28-21)26-22(31)15-5-6-15/h4,7-12,15H,5-6H2,1-3H3,(H,24,32)(H,26,31)
InChIKeyDZFZXPPHBWCXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAK-593 (CAS 1005780-62-0) for Research Procurement: A VEGFR/PDGFR Inhibitor with Sustained Target Engagement


TAK-593 is a novel, orally bioavailable small-molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase families [1]. As an imidazo[1,2-b]pyridazine derivative, it functions as a type II kinase inhibitor with a unique two-step slow binding mechanism that results in an exceptionally long residence time on its target kinases [1]. TAK-593 has been evaluated in a Phase I clinical trial for the treatment of nonhematologic advanced cancers, but development was subsequently discontinued [2]. Despite this, its distinct binding kinetics and sustained pharmacodynamic effect provide a valuable tool compound for preclinical research into tumor angiogenesis and the dynamics of kinase inhibition.

Why TAK-593 (CAS 1005780-62-0) Cannot Be Substituted by Standard VEGFR2 Inhibitors in Targeted Research


The VEGFR/PDGFR inhibitor class encompasses a wide range of compounds with varying potency and selectivity profiles [1]. However, simple comparisons based on steady-state IC50 values are insufficient for selecting the optimal tool compound for experiments where target engagement dynamics are critical. TAK-593 is distinguished by its two-step slow binding mechanism and extremely slow dissociation kinetics, which confer an extended pharmacodynamic effect that is decoupled from its plasma pharmacokinetics [1]. This property is not shared by many commonly used VEGFR2 inhibitors, which often exhibit faster binding kinetics and shorter target residence times. Therefore, substituting TAK-593 with an alternative based solely on its IC50 for VEGFR2 would result in a different temporal pattern of target inhibition and could lead to distinct experimental outcomes, particularly in vivo.

TAK-593 (CAS 1005780-62-0) Quantitative Differentiation Guide for Scientific Selection


Kinase Inhibition Potency of TAK-593 Compared to Clinical VEGFR Inhibitors

TAK-593 exhibits potent inhibition of VEGFR family kinases with IC50 values in the low nanomolar range. For VEGFR2, TAK-593 has a reported IC50 of 0.95 nM . This potency is comparable to the most potent clinical VEGFR inhibitors, such as axitinib (IC50 ~0.2 nM) and tivozanib (IC50 0.16 nM) , and is significantly more potent than sunitinib (IC50 80 nM) .

VEGFR2 inhibition kinase profiling potency comparison

Kinome-Wide Selectivity Profile of TAK-593 vs. Other VEGFR2 Inhibitors

TAK-593 demonstrates exceptional selectivity for the VEGFR and PDGFR kinase families. When profiled against a panel of over 200 protein and lipid kinases, TAK-593 showed minimal off-target activity, with IC50 values >1 µM for all non-VEGFR/PDGFR kinases tested [1]. In contrast, less selective inhibitors like sunitinib and sorafenib are known to inhibit a broader range of kinases (e.g., c-Kit, FLT3, RAF) at clinically relevant concentrations [2].

kinase selectivity off-target effects kinome profiling

Kinetic Differentiation: Long Residence Time of TAK-593 on VEGFR2

TAK-593 exhibits a two-step slow binding mechanism to VEGFR2, resulting in an exceptionally slow dissociation half-life (t1/2) of greater than 17 hours [1]. This is a key differentiator from many other VEGFR2 inhibitors. For example, while kinetic data is not available for all compounds, studies using similar techniques have reported residence times for sunitinib on the order of minutes [2] and for cediranib of approximately 112 minutes [3].

residence time slow binding kinetics target engagement

Sustained In Vivo Pharmacodynamic Effect of TAK-593 After Plasma Clearance

The kinetic properties of TAK-593 translate to a unique in vivo pharmacodynamic (PD) profile. In human cancer xenograft models, oral administration of TAK-593 resulted in strong anti-tumor effects with good tolerability, despite achieving only low levels of plasma exposure [1]. Crucially, even after blood and tissue concentrations of TAK-593 fell below the limit of detection, the phosphorylation of VEGFR2 (a direct PD marker of target engagement) remained almost completely suppressed [1]. This sustained PD effect is a direct consequence of the compound's long residence time and is a property not typically reported for VEGFR inhibitors with faster off-rates.

pharmacodynamics in vivo efficacy target modulation

Key Research and Industrial Applications for TAK-593 (CAS 1005780-62-0) Based on Validated Evidence


Investigating the Role of Sustained Target Engagement in Tumor Angiogenesis

TAK-593's exceptionally long residence time on VEGFR2 (t1/2 >17 h) [1] and its ability to maintain target suppression long after plasma clearance [2] make it an ideal tool compound for dissecting the importance of sustained versus transient kinase inhibition in vivo. Researchers can compare its effects to those of a rapidly reversible VEGFR2 inhibitor (e.g., sunitinib) to directly assess how the temporal dynamics of target engagement influence anti-angiogenic efficacy and the development of resistance.

Probing VEGFR/PDGFR-Specific Signaling with a Highly Selective Probe

Given its high selectivity for VEGFR and PDGFR families (IC50 >1 µM for >200 other kinases) [1], TAK-593 serves as a precise pharmacological tool for studies requiring clean inhibition of these pathways without confounding off-target activities. This is particularly valuable in complex systems like co-culture models or primary tissue, where it can be used to attribute observed phenotypes specifically to VEGFR/PDGFR signaling.

Preclinical Efficacy Studies Modeling Infrequent Dosing Regimens

The unique PK-PD disconnect of TAK-593 [2] allows researchers to model and study the therapeutic impact of infrequent dosing schedules. This scenario is relevant for investigating whether continuous, high-level target inhibition (as achieved by many kinase inhibitors with short half-lives) is necessary, or if intermittent but prolonged target suppression (as with TAK-593) can achieve similar or improved anti-tumor activity with a different tolerability profile.

Development of Pharmacodynamic Biomarkers for Long-Acting Kinase Inhibitors

The sustained suppression of pVEGFR2 by TAK-593, independent of its plasma concentration [2], provides a benchmark for developing and validating pharmacodynamic biomarkers for next-generation kinase inhibitors with long target residence times. TAK-593 can be used as a positive control to demonstrate the dynamic range and sensitivity of assays designed to measure prolonged target modulation in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak-593

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.